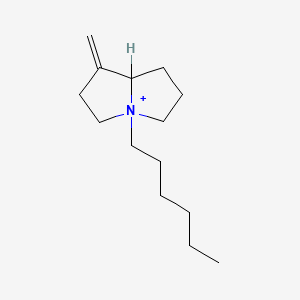
4-Hexyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hexyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine is a complex organic compound that belongs to the class of pyrrolizines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrrolizine ring through cyclization of appropriate precursors.
Alkylation: Introduction of the hexyl group through alkylation reactions.
Methylenation: Addition of the methylene group to the pyrrolizine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Processing: Large-scale production using continuous flow reactors for better efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Hexyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Substitution of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-Hexyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting the activity of specific enzymes.
Receptor Binding: Binding to specific receptors on cell surfaces.
Signal Transduction: Modulating signal transduction pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Pyrrolizidine Alkaloids: Naturally occurring compounds with similar structures.
Hexyl-substituted Pyrrolizines: Compounds with similar hexyl groups.
Uniqueness
4-Hexyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Conclusion
While detailed information on this compound is limited, this article provides a general overview based on typical characteristics of similar compounds. For precise and comprehensive data, consulting specific scientific literature and databases is recommended.
Properties
CAS No. |
62934-53-6 |
|---|---|
Molecular Formula |
C14H26N+ |
Molecular Weight |
208.36 g/mol |
IUPAC Name |
4-hexyl-7-methylidene-1,2,3,5,6,8-hexahydropyrrolizin-4-ium |
InChI |
InChI=1S/C14H26N/c1-3-4-5-6-10-15-11-7-8-14(15)13(2)9-12-15/h14H,2-12H2,1H3/q+1 |
InChI Key |
GYTLQKVSZMZTAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[N+]12CCCC1C(=C)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


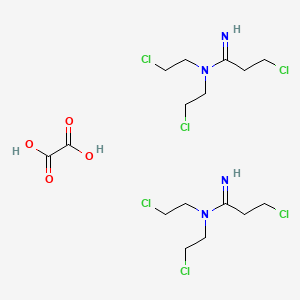
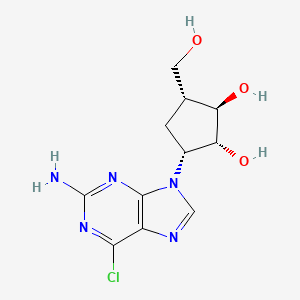
![1-(1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-en-6-yl)piperidine](/img/structure/B12792499.png)
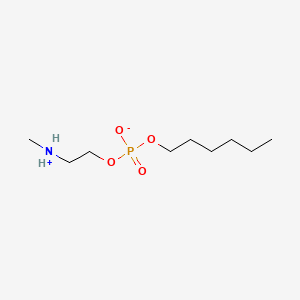
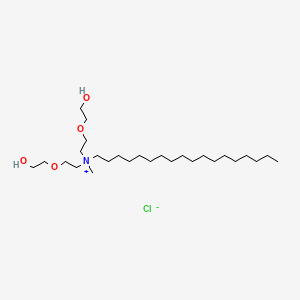
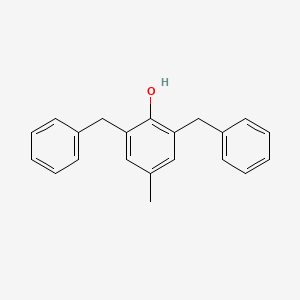

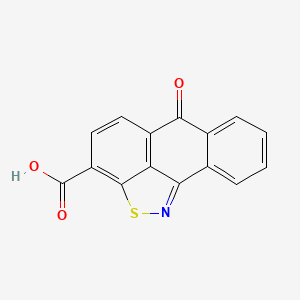
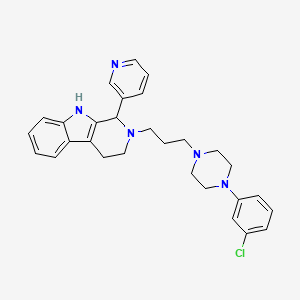
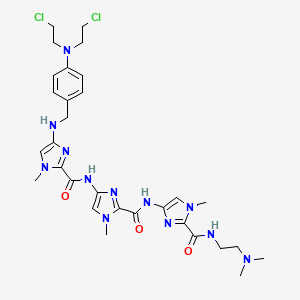
![1,4-Dimethyldibenzo[b,d]thiophene-2-carbaldehyde](/img/structure/B12792550.png)

![N-[3,5-bis(hydrazinecarbonyl)phenyl]hexadecane-1-sulfonamide](/img/structure/B12792565.png)

